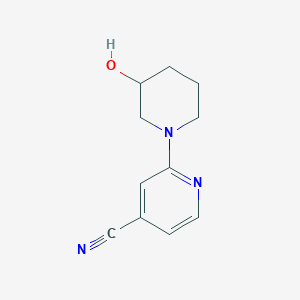
1-(6-Chloropyrimidin-4-yl)piperidin-3-ol
Descripción general
Descripción
“1-(6-Chloropyrimidin-4-yl)piperidin-3-ol” is a chemical compound with the empirical formula C9H12ClN3O . It has a molecular weight of 213.66 . This compound is classified as a pharmaceutical intermediate and a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “1-(6-Chloropyrimidin-4-yl)piperidin-3-ol” includes a pyrimidine ring attached to a piperidine ring via a carbon atom . The pyrimidine ring carries a chlorine atom at the 6th position . The piperidine ring carries a hydroxyl group at the 3rd position .Physical And Chemical Properties Analysis
“1-(6-Chloropyrimidin-4-yl)piperidin-3-ol” is a solid compound . It has a density of 1.4±0.1 g/cm3 . Its boiling point is 453.3±45.0 °C at 760 mmHg . The flash point is 228.0±28.7 °C . The compound has a LogP value of 0.42, indicating its partition coefficient between octanol and water .Aplicaciones Científicas De Investigación
Anticancer Research
1-(6-Chloropyrimidin-4-yl)piperidin-3-ol: is being explored for its potential use in anticancer treatments. Piperidine derivatives, which include this compound, have shown promise in inhibiting the growth of cancer cells. The chloropyrimidinyl and piperidinol moieties may interact with various biological targets, potentially leading to the development of new chemotherapeutic agents .
Antimicrobial and Antifungal Applications
The compound’s structural features suggest it could serve as a scaffold for developing new antimicrobial and antifungal agents. Its ability to bind to microbial enzymes and inhibit their activity is a key area of research, aiming to address the growing concern of antibiotic resistance .
Neurodegenerative Disease Treatment
Research into neurodegenerative diseases such as Alzheimer’s has highlighted the significance of piperidine derivatives1-(6-Chloropyrimidin-4-yl)piperidin-3-ol may contribute to the synthesis of compounds that can modulate neurotransmitter systems, offering a potential pathway for therapeutic intervention .
Analgesic and Anti-inflammatory Agents
The analgesic and anti-inflammatory properties of piperidine derivatives are well-documented. This compound could be utilized in the synthesis of new pain relief medications that target specific pain pathways with reduced side effects .
Cardiovascular Drug Development
Piperidine derivatives are also being studied for their cardiovascular effects1-(6-Chloropyrimidin-4-yl)piperidin-3-ol could lead to the creation of drugs that manage blood pressure and heart rate, contributing to the treatment of hypertension and other cardiovascular conditions .
Antiviral and Antimalarial Research
The compound’s framework is being investigated for its potential use in antiviral and antimalarial drugs. Its ability to interfere with the life cycle of viruses and parasites makes it a candidate for the development of treatments for diseases like HIV and malaria .
Agricultural Chemical Research
In the agricultural sector, there is interest in using this compound for the development of novel pesticides or herbicides. Its chemical structure could be effective in controlling pests and weeds, thereby enhancing crop protection strategies .
Chemical Synthesis and Material Science
Lastly, 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol is valuable in chemical synthesis and material science. It can serve as a building block for the creation of complex organic molecules and materials with specific properties for industrial applications .
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It’s harmful by inhalation, in contact with skin, and if swallowed . In case of exposure, immediate measures such as washing with copious amounts of water, removing contaminated clothing, and seeking medical attention are recommended .
Propiedades
IUPAC Name |
1-(6-chloropyrimidin-4-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-4-9(12-6-11-8)13-3-1-2-7(14)5-13/h4,6-7,14H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIPRLBRGJPOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=N2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671603 | |
| Record name | 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyrimidin-4-yl)piperidin-3-ol | |
CAS RN |
939986-73-9 | |
| Record name | 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine](/img/structure/B1418729.png)

![Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate](/img/structure/B1418732.png)

![Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate](/img/structure/B1418739.png)
![4-[(Cyclopropylsulfonyl)amino]benzoic acid](/img/structure/B1418740.png)

![{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid](/img/structure/B1418743.png)



![4-Nitro-5-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]phenylamine](/img/structure/B1418750.png)
